molecular formula C13H14N2O3 B2382778 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1211261-23-2

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2382778
CAS No.: 1211261-23-2
M. Wt: 246.266
InChI Key: PISYAOWGNXLZGP-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that features a unique structure combining a furan ring, an isoxazole ring, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes or alkynes as starting materials . The furan ring can be introduced through a subsequent cyclization reaction. The final step involves the coupling of the isoxazole-furan intermediate with cyclobutanecarboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase D (PLD), an enzyme involved in various cellular processes. By inhibiting PLD, the compound can modulate signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(9-3-1-4-9)14-8-10-7-12(18-15-10)11-5-2-6-17-11/h2,5-7,9H,1,3-4,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYAOWGNXLZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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